molecular formula C14H15N7O2S B2782071 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-95-3

3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2782071
CAS RN: 2034380-95-3
M. Wt: 345.38
InChI Key: SWADYCOMWSIUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one” is a complex organic molecule that contains several heterocyclic rings, including a triazole, a thieno[3,2-d]triazine, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned heterocyclic rings. The triazole ring would likely contribute to the compound’s polarity and could be involved in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the functional groups attached to them. For example, the carbonyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the polar functional groups would likely make the compound relatively polar .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel derivatives, including those related to the target compound, has been explored for their antimicrobial activities. For instance, derivatives synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines exhibited good or moderate activities against various microorganisms, indicating their potential utility in developing antimicrobial agents (Bektaş et al., 2010).

Antifungal Activity

The novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings has demonstrated interesting moderate to good antifungal activity, showcasing the ability to discriminate between Aspergillus flavus and Aspergillus niger, as well as sensitivity to Cryptococcus neoformans (Darandale et al., 2013).

Inhibition of Soluble Epoxide Hydrolase

The compound has been identified as a potent inhibitor of soluble epoxide hydrolase through high-throughput screening. This activity suggests its potential application in various disease models, highlighting the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).

Potential Chemotherapeutic Agent

Quantum chemical calculations have been performed on a novel functionalized triazoline-3-thione compound with substituted piperazine and adamantyl substituents, indicating its potential as a chemotherapeutic agent. The study provided insights into the compound's energy, geometrical structure, and vibrational wavenumbers, enhancing understanding of its molecular properties (El-Emam et al., 2012).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

3-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S/c1-19-8-11(16-17-19)13(22)20-5-2-9(3-6-20)21-14(23)12-10(15-18-21)4-7-24-12/h4,7-9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADYCOMWSIUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.